1,1'-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride
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Overview
Description
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride is a compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium groups connected through a dimethylpiperazine linker
Preparation Methods
The synthesis of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of 2,5-dimethylpiperazine with pyridine derivatives under specific conditions. One common method involves the use of pyridine hydrochloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Complexation: The compound can form complexes with metal ions, which can be used in coordination chemistry.
Common reagents and conditions for these reactions include solvents like methanol, ethanol, or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The pyridinium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their structure and function. The dimethylpiperazine linker provides flexibility and enhances the binding affinity of the compound to its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
Similar compounds to 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride include:
1,1’-(2,3,5,6-Tetramethylbenzene-1,4-diyl)bis(pyridin-1-ium) dichloride: This compound has a similar structure but with a tetramethylbenzene linker.
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-(tetradecyloxy)pyridin-1-ium) bromide: This compound has a hydroxypropane linker and is used in surfactant chemistry.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): This compound has a pyrazine linker and is used in crystallography studies.
The uniqueness of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(pyridin-1-ium) dichloride lies in its specific linker and the resulting properties, such as enhanced binding affinity and flexibility, which make it suitable for a wide range of applications.
Properties
CAS No. |
63629-92-5 |
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Molecular Formula |
C16H22Cl2N4 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2,5-dimethyl-1,4-di(pyridin-1-ium-1-yl)piperazine;dichloride |
InChI |
InChI=1S/C16H22N4.2ClH/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17;;/h3-12,15-16H,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
RTHNHYSSBBVZCY-UHFFFAOYSA-L |
Canonical SMILES |
CC1CN(C(CN1[N+]2=CC=CC=C2)C)[N+]3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
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